molecular formula C19H16N2O2S B5755659 N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide

N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide

Cat. No. B5755659
M. Wt: 336.4 g/mol
InChI Key: AAHJNWQDGWFFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide, also known as BTCP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of phenylpiperazines and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide is not fully understood. It is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. It may also act on other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been found to decrease the levels of stress hormones, such as cortisol. Additionally, it has been found to increase the levels of antioxidants in the brain.

Advantages and Limitations for Lab Experiments

N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, which makes it readily available for research. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide. One potential area of research is its use in the treatment of Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Other potential areas of research include its use in the treatment of anxiety and depression, as well as its potential as a neuroprotective agent.

Synthesis Methods

The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide involves the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(aminobenzoyl)-3-methylphenylpiperazine. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit analgesic, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-(4-benzamido-3-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-13-12-15(20-19(23)17-8-5-11-24-17)9-10-16(13)21-18(22)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHJNWQDGWFFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide

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